(S)-N-Methyl-d5 Pregabalin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

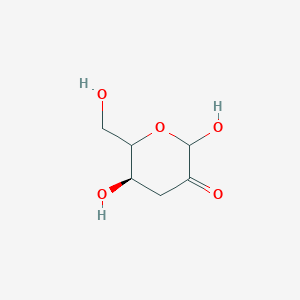

The enantioselective synthesis of (S)-Pregabalin has been a challenge due to the production of 50% undesired by-product that needs to be recycled via highly polluting chemical processes. A study reported the engineering of D-hydantoinase to desymmetrize prochiral 3-isobutyl glutarimide to yield R-3-isobutyl glutaric acid monoamide (R-IBM), the direct chiral precursor for (S)-Pregabalin .Molecular Structure Analysis

Pregabalin has a molecular formula of C8H17NO2 and a molecular weight of 159.23 . It binds with high affinity to the alpha2-delta site, an auxiliary subunit of voltage-gated calcium channels, in central nervous system tissues .Chemical Reactions Analysis

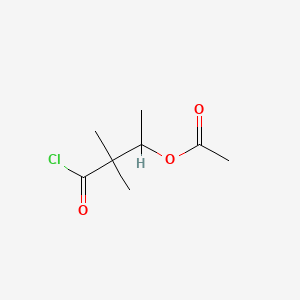

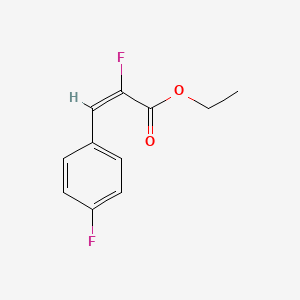

The chemical reactions involved in the synthesis of (S)-Pregabalin have been studied. One approach involves the desymmetric hydrolysis of prochiral imide . Another approach involves the hydrolysis of ethyl ester, followed by its hydrogenation with Raney Nickel to yield the final product .Physical and Chemical Properties Analysis

Pregabalin has two pKa values, 4.2 for the carboxyl group and 10.6 for the amine. Therefore, it exists as a zwitterion at environmental pH’s .Mechanism of Action

Safety and Hazards

Future Directions

There is moderate evidence of the efficacy of gabapentinoids like Pregabalin in anxiety states, but minimal evidence in bipolar disorder and insomnia. Therefore, they should be used for these disorders only with strong justification . The potential of several compounds including certain psychedelics, ketamine, oxytocin, and agents modulating the orexin, endocannabinoid, and immune systems merits further study .

Properties

CAS No. |

1246820-67-6 |

|---|---|

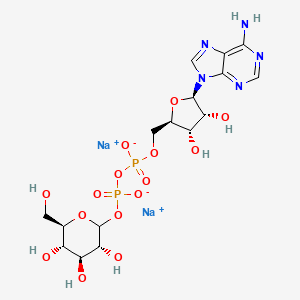

Molecular Formula |

C9H19NO2 |

Molecular Weight |

178.28 g/mol |

IUPAC Name |

(3S)-2,2-dideuterio-5-methyl-3-[(trideuteriomethylamino)methyl]hexanoic acid |

InChI |

InChI=1S/C9H19NO2/c1-7(2)4-8(6-10-3)5-9(11)12/h7-8,10H,4-6H2,1-3H3,(H,11,12)/t8-/m0/s1/i3D3,5D2 |

InChI Key |

MADUVMLGQASXOK-GLOPLDIOSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])NC[C@@H](CC(C)C)C([2H])([2H])C(=O)O |

SMILES |

CC(C)CC(CC(=O)O)CNC |

Canonical SMILES |

CC(C)CC(CC(=O)O)CNC |

Synonyms |

(3S)-3-[N-(Methyl-d5)aminomethyl)-5-methylhexanoic Acid; |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Azaspiro[2.5]octane,1-acetyl-](/img/structure/B564176.png)